2-Methyl-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Overview
Description
2-Methyl-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a compound that belongs to the class of benzoic acids substituted with a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzoic acid and pyrazole moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment to the Benzoic Acid: The pyrazole ring is then attached to the benzoic acid moiety through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
2-Methyl-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting inflammatory and infectious diseases.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Methyl-5-(1H-pyrazol-4-yl)pyridine: Similar structure but with a pyridine ring instead of benzoic acid.
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Contains a pyrazolinone ring instead of pyrazole.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: Contains a boronic acid ester group.
Uniqueness: 2-Methyl-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid is unique due to the combination of the benzoic acid and pyrazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methyl-5-(1-methylpyrazol-4-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-4-9(5-11(8)12(15)16)10-6-13-14(2)7-10/h3-7H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHPIIZELGWNCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN(N=C2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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